molecular formula C48H72O14 B1244620 Avermectin A1b

Avermectin A1b

Número de catálogo B1244620
Peso molecular: 873.1 g/mol
Clave InChI: MNRHCELBXZARFX-OVBDMLLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avermectin A1b is a glycoside.

Aplicaciones Científicas De Investigación

1. Biological Effects and Mechanism of Action

Avermectins, including Avermectin A1b, are products of fermenting Streptomyces avermitilis. They are used for pest and parasitic worm treatment due to their anthelmintic and insecticidal properties. Their mechanism involves preventing electrical impulse transmission in the muscles and nerves of invertebrates by amplifying glutamate effects on specific gated chloride channels (Batiha et al., 2020).

2. Genetic Engineering and Combinatorial Biosynthesis

Avermectins, including A1b, have been the focus of metabolic engineering to enhance production and create novel derivatives. The heterologous expression of the Avermectins biosynthetic gene cluster in Streptomyces lividans, for instance, facilitates the development of Avermectin derivatives through polyketide synthase domain swapping (Deng et al., 2017).

3. Avermectin-Sensitive Chloride Channels

Studies have identified an avermectin-sensitive glutamate-gated chloride channel in Caenorhabditis elegans, indicating a specific molecular interaction with avermectins. This insight has implications for understanding the mode of action of avermectins at the molecular level (Cully et al., 1994).

4. Biosynthesis and Regulation

Research has focused on the biosynthesis of avermectin in Streptomyces avermitilis. The aveR gene, a key regulatory gene, plays a crucial role in controlling avermectin production, offering insights into the regulation and potential enhancement of avermectin biosynthesis (Kitani et al., 2009).

5. Production Improvement Strategies

Approaches to improve avermectin production, such as gene replacement and overexpression of specific transporters, have been explored. These strategies aim to optimize the production of avermectin components, including A1b, in industrial strains (Yong & Byeon, 2005).

6. Synthetic Biology Applications

Avermectins have been a subject in synthetic biology for both production improvement and chemical structure diversification. This involves manipulating biosynthetic pathways to yield higher quantities or novel variants of avermectins, including A1b (Zhuo et al., 2014).

7. Resistance Mechanisms

Studies have also examined resistance mechanisms to avermectins in organisms like Caenorhabditis elegans. Understanding natural resistance can provide insights into avermectin's efficacy and guide the development of more effective derivatives or alternative treatments (Ghosh et al., 2012).

Propiedades

Fórmula molecular

C48H72O14

Peso molecular

873.1 g/mol

Nombre IUPAC

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1

Clave InChI

MNRHCELBXZARFX-OVBDMLLUSA-N

SMILES isomérico

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

SMILES canónico

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Pictogramas

Acute Toxic

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avermectin A1b
Reactant of Route 2
Avermectin A1b
Reactant of Route 3
Avermectin A1b
Reactant of Route 4
Avermectin A1b
Reactant of Route 5
Avermectin A1b
Reactant of Route 6
Avermectin A1b

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.